(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

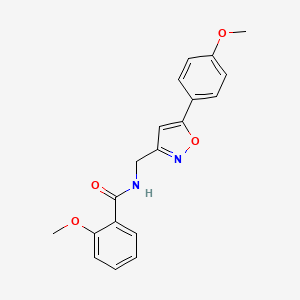

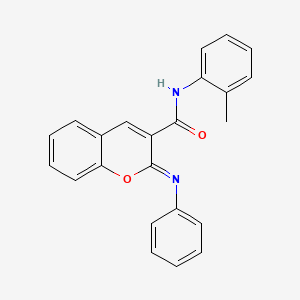

The compound is a urea derivative with a quinazolinone moiety and benzyl groups. Urea derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The quinazolinone moiety is a heterocyclic compound that is also found in various pharmacologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: has shown promise as an anticancer agent. Its structural features allow it to interact with cellular targets, potentially inhibiting tumor growth. Researchers are investigating its efficacy against specific cancer types, including breast, lung, and colon cancers .

Antimicrobial Properties

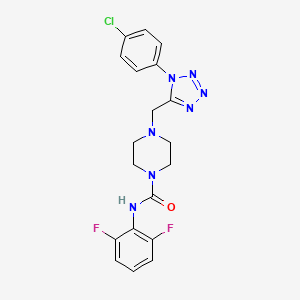

The compound’s triazole moiety contributes to its antimicrobial activity. It has demonstrated effectiveness against bacteria, fungi, and protozoa. Scientists are exploring its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .

Anti-inflammatory Effects

Preclinical studies suggest that this compound possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Potential

Researchers are investigating whether (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea could protect neurons from oxidative stress and neurodegenerative processes. Its unique structure may offer neuroprotection, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases .

Antiviral Applications

The compound’s triazole ring system has antiviral implications. Scientists are studying its effects against viral infections, including influenza and herpes viruses. It may interfere with viral replication or entry mechanisms .

Chemical Catalysis

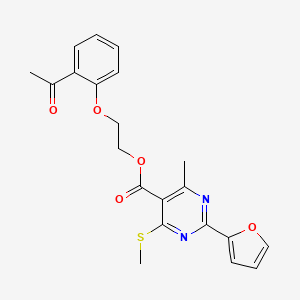

Beyond its biological applications, this compound can serve as a catalyst in organic synthesis. For instance, ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, enable Michael additions of N-heterocycles to chalcones. This methodology has been applied to prepare (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with moderate yield .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxy-N-phenylanthranilic acid. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with benzyl isocyanate in the presence of a base to form (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "ethyl acetoacetate", "benzyl isocyanate", "base (e.g. triethylamine)" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a dehydrating agent (e.g. phosphorus oxychloride) to form 4-methoxy-N-phenylanthranilic acid.", "Reaction of 4-methoxy-N-phenylanthranilic acid with ethyl acetoacetate in the presence of a base (e.g. sodium ethoxide) to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester.", "Reaction of 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid ethyl ester with benzyl isocyanate in the presence of a base (e.g. triethylamine) to form (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

CAS-Nummer |

941941-53-3 |

Produktname |

(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Molekularformel |

C24H22N4O3 |

Molekulargewicht |

414.465 |

IUPAC-Name |

1-benzyl-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C24H22N4O3/c1-31-19-13-11-18(12-14-19)16-28-22(20-9-5-6-10-21(20)26-24(28)30)27-23(29)25-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |

InChI-Schlüssel |

XGLCKXVUGNPOBU-HPNDGRJYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2800515.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)

![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)

![(E)-1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one](/img/structure/B2800525.png)